[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine
Overview
Description
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine: is a heterocyclic compound featuring a five-membered oxadiazole ring fused to a phenyl group, with a methanamine substituent. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Semicarbazides or Thiosemicarbazides: One common method involves the cyclization of semicarbazides or thiosemicarbazides using dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
Condensation Reactions: Another approach is the condensation of hydrazides with aldehydes or ketones, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods: Industrial production often employs high-yielding condensation reactions under controlled conditions to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Exhibits antibacterial and antifungal properties, making it useful in developing new antimicrobial drugs.
Anticancer Research: Investigated for its potential anticancer activity by targeting specific enzymes and pathways.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 5-phenyl-1,3,4-oxadiazole-2-amine and 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-amine share structural similarities and exhibit comparable biological activities.
1,2,4-Oxadiazole Derivatives: These regioisomers also possess significant biological and chemical properties but differ in their electronic and steric effects.
Uniqueness:
Electron-Transporting Properties: [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine is particularly noted for its high electron-transporting efficiency, making it superior in optoelectronic applications.
Versatility in Synthesis: Its ability to undergo various chemical reactions and form diverse derivatives highlights its versatility as a synthetic intermediate.
Biological Activity
The compound [4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine is a derivative of the 1,3,4-oxadiazole scaffold, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The 1,3,4-oxadiazole ring system is known for its ability to interact with various biological targets through hydrogen bonding and π-π interactions. The presence of the phenyl group enhances its lipophilicity, potentially improving bioavailability and efficacy.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The mechanisms through which these compounds exert their effects include:
- Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes such as telomerase, histone deacetylase (HDAC), and thymidylate synthase, which are crucial for cancer cell proliferation and survival .
- Induction of Apoptosis : Some derivatives trigger apoptosis in cancer cells through mitochondrial pathways. For instance, studies demonstrated that specific oxadiazole derivatives increased fluorescence intensity in mitochondrial assays, indicating their role in apoptosis induction .
Case Studies
- Tumor Reduction in Vivo : A study involving DLA-induced solid tumor models showed that selected 1,3,4-oxadiazole derivatives significantly reduced tumor size and weight. The compounds were administered at varying concentrations and demonstrated a dose-dependent response in tumor reduction .
- Cell Line Studies : In vitro studies on various cancer cell lines indicated that these derivatives exhibit cytotoxic effects by disrupting cellular processes essential for cancer growth .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens:
- Bacterial Inhibition : Research has shown that oxadiazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Compounds were found to possess minimum inhibitory concentrations (MICs) ranging from 16 to 62 µg/mL .
- Fungal Activity : Other studies reported effective antifungal properties against Candida albicans, showcasing the broad-spectrum antimicrobial potential of these compounds .
Data Table: Antimicrobial Activity Summary
Compound ID | Target Pathogen | Activity Type | MIC (µg/mL) |
---|---|---|---|
4a | Staphylococcus aureus | Antibacterial | 16 |
4b | Escherichia coli | Antibacterial | 25 |
4i | Candida albicans | Antifungal | 30 |
Antioxidant Activity
The antioxidant capacity of oxadiazole derivatives has also been investigated. The presence of electron-donating groups significantly enhances their ability to scavenge free radicals. Computational studies using Density Functional Theory (DFT) have shown that these compounds can effectively mitigate oxidative stress-related damage .
Properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H,5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYQJBCWBCAIEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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